N,N-Bis(2-ethylhexyl)aniline

Description

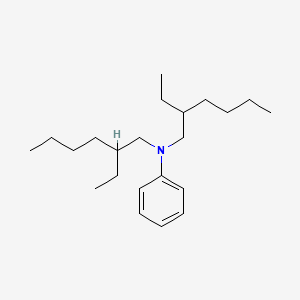

N,N-Bis(2-ethylhexyl)aniline is a tertiary aniline derivative with two 2-ethylhexyl groups attached to the nitrogen atom. These compounds share a common backbone where the nitrogen atom is substituted with alkyl or functionalized alkyl groups, influencing their physicochemical properties, reactivity, and applications .

Properties

CAS No. |

138374-55-7 |

|---|---|

Molecular Formula |

C22H39N |

Molecular Weight |

317.6 g/mol |

IUPAC Name |

N,N-bis(2-ethylhexyl)aniline |

InChI |

InChI=1S/C22H39N/c1-5-9-14-20(7-3)18-23(22-16-12-11-13-17-22)19-21(8-4)15-10-6-2/h11-13,16-17,20-21H,5-10,14-15,18-19H2,1-4H3 |

InChI Key |

SEQQCNUPFWGKRU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)CN(CC(CC)CCCC)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(2-ethylhexyl)aniline typically involves the reaction of aniline with 2-ethylhexyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete substitution of the hydrogen atoms on the nitrogen atom with the 2-ethylhexyl groups. The reaction can be represented as follows:

C6H5NH2+2C8H17Br→C6H5N(C8H17)2+2HBr

Industrial Production Methods

In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction is typically carried out in a continuous flow reactor to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(2-ethylhexyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: It can be reduced to form secondary amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions typically require acidic conditions and reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Secondary amines.

Substitution: Various substituted aniline derivatives depending on the electrophile used.

Scientific Research Applications

Based on the search results provided, here is information on the applications of compounds related to "N,N-Bis(2-ethylhexyl)aniline":

N,N-Bis(2-Hydroxypropyl)aniline Derivatives

- Urethane Production: N,N-Bis(2-hydroxypropyl)aniline derivatives can be used as chain extenders in urethane production, enhancing the reinforcing and catalyzing functions of polyurethane .

4-Bromo-N,N-bis(4-((2-ethylhexyl)oxy)phenyl)aniline

- Organic Electronics: This compound is used in the synthesis of donor-acceptor conjugated polymers, which are significant in the development of organic solar cells. It facilitates charge transport and improves energy conversion efficiency.

- Potential Applications: It may have potential applications in drug delivery systems or photonic devices, although further research is needed.

Bis(2-ethylhexyl)amine

- Synthesis of Nanoparticles: Bis(2-ethylhexyl)amine (BEA) can be used in the synthesis of stable nanosized Cadmium sulfide (CdS) particles coated by a monolayer of chemically bonded BEA molecules .

- Surfactant-based Liquid Mixtures: Bis(2-ethylhexyl)amine constitutes surfactant-based liquid mixtures having potential specialized applications .

General Applications of Amines

- Intermediates: Amines can be used as intermediates in the production of fuel additives, surfactants, drugs, crop protection agents, hardeners for epoxy resins, catalysts for polyurethanes, plasticizers, corrosion inhibitors, synthetic resins, ion exchangers, textile assistants, dyes, vulcanization accelerators, and emulsifiers .

Mechanism of Action

The mechanism of action of N,N-Bis(2-ethylhexyl)aniline involves its interaction with various molecular targets. The compound can act as a nucleophile in chemical reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes and proteins, potentially affecting their function and activity. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Substituent Groups and Structural Variations

The substituents on the nitrogen atom critically determine the compound’s behavior. Key analogs include:

Physicochemical Properties

Electronic and Steric Effects

- NMR Analysis : Electron density at the nitrogen atom varies with substituents. For example, N,N-bis(2-chloroethyl)aniline in Ru complexes shows lower α-methylene chemical shifts (δ 3.96) than Fe analogs (δ 4.01), indicating higher electron density at N in Ru complexes .

Data Tables

Table 2: Cytotoxicity of Nickel Complexes with Aniline Ligands

| Complex | Cancer Cell Line | IC₅₀ (μM) |

|---|---|---|

| 1 | NCI-H460 | 26.0 ± 2.2 |

| 2 | NCI-H460 | 31.3 ± 2.7 |

Data from

Biological Activity

N,N-Bis(2-ethylhexyl)aniline (BEHA) is an organic compound that has garnered attention for its potential biological activities and applications in various fields, including pharmaceuticals and environmental science. This article explores the biological activity of BEHA, supported by relevant studies, data tables, and case analyses.

This compound is characterized by its chemical formula and a molecular weight of 251.47 g/mol. It is a colorless to pale yellow liquid with a distinct amine odor. The compound is primarily used as an intermediate in the synthesis of surfactants, corrosion inhibitors, and other industrial applications .

Biological Activity Overview

Research indicates that BEHA exhibits a range of biological activities, including:

- Cytotoxicity : Studies have shown that BEHA can inhibit the growth of various cancer cell lines. The mechanism of action appears to involve apoptosis induction and interference with cell cycle progression.

- Antimicrobial Properties : BEHA has demonstrated antimicrobial activity against several bacterial strains, suggesting potential applications in antimicrobial formulations.

- Endocrine Disruption : Some studies indicate that BEHA may act as an endocrine disruptor, affecting hormone signaling pathways in exposed organisms.

Cytotoxicity Studies

A significant aspect of BEHA's biological activity is its cytotoxic effects. A study evaluated the cytotoxicity of BEHA against human cancer cell lines, including A549 (lung carcinoma), HeLa (cervical cancer), and MCF-7 (breast cancer). The results are summarized in Table 1.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 15.5 | Induction of apoptosis via caspase activation |

| HeLa | 12.3 | Cell cycle arrest at G2/M phase |

| MCF-7 | 18.0 | Inhibition of proliferation |

Table 1: Cytotoxicity of this compound against various cancer cell lines.

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The study concluded that BEHA's cytotoxic effects are significant enough to warrant further investigation for potential therapeutic applications .

Antimicrobial Activity

BEHA has also been tested for its antimicrobial properties against common pathogens. The results are presented in Table 2.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Table 2: Antimicrobial activity of this compound.

These findings suggest that BEHA could be developed into a novel antimicrobial agent, particularly against resistant strains .

Endocrine Disruption Potential

Concerns regarding the endocrine-disrupting potential of BEHA have been raised in several studies. Research indicates that exposure to BEHA can lead to alterations in estrogen receptor activity, which may have implications for reproductive health in both humans and wildlife. A detailed assessment revealed that:

- Estrogenic Activity : BEHA exhibited estrogen-like activity in vitro, promoting cell proliferation in estrogen-responsive cell lines.

- Environmental Impact : Given its widespread use and persistence in the environment, BEHA poses risks to aquatic organisms through bioaccumulation and endocrine disruption.

Case Studies

- Industrial Application : A case study involving a chemical manufacturing plant showed that implementing safer alternatives to BEHA reduced worker exposure and improved overall workplace safety without compromising product quality.

- Environmental Monitoring : Monitoring studies conducted near industrial sites revealed elevated levels of BEHA in local water bodies, prompting regulatory scrutiny and further investigation into its ecological impacts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.